
Peroxide, acetyl 3-chlorobenzoyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Peroxide, acetyl 3-chlorobenzoyl, is an organic peroxide compound known for its strong oxidizing properties. It is used in various chemical reactions and industrial applications due to its ability to generate free radicals. This compound is particularly significant in organic synthesis and polymer chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peroxide, acetyl 3-chlorobenzoyl, typically involves the reaction of 3-chlorobenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out under controlled temperature conditions to prevent decomposition. For example, a mixture of 3-chlorobenzoyl chloride, hydrogen peroxide, and a base such as sodium hydroxide is stirred at low temperatures to yield the desired peroxide compound .
Industrial Production Methods
Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Peroxide, acetyl 3-chlorobenzoyl, undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent in organic synthesis, converting alcohols to ketones or aldehydes.
Reduction: Under specific conditions, it can be reduced to its corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the peroxide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound, include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield ketones or aldehydes, while substitution reactions can produce various substituted benzoyl compounds .
Scientific Research Applications
Peroxide, acetyl 3-chlorobenzoyl, has several scientific research applications:
Chemistry: It is used as an initiator in polymerization reactions, helping to form polymers with specific properties.
Biology: It serves as a probe in studying oxidative stress and its effects on biological systems.
Medicine: It is investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is employed in the synthesis of fine chemicals and as a bleaching agent in the textile industry
Mechanism of Action
The mechanism of action of peroxide, acetyl 3-chlorobenzoyl, involves the generation of free radicals. Upon decomposition, it produces reactive oxygen species (ROS) that can initiate various chemical reactions. These ROS interact with molecular targets such as DNA, proteins, and lipids, leading to oxidative modifications. The pathways involved include the formation of peroxyl radicals and subsequent reactions with cellular components .
Comparison with Similar Compounds
Similar Compounds
Benzoyl peroxide: A widely used organic peroxide with similar oxidizing properties.
Acetyl peroxide: Another peroxide compound used in organic synthesis.
3-Chloroperoxybenzoic acid: A related compound with strong oxidizing capabilities.
Uniqueness
Peroxide, acetyl 3-chlorobenzoyl, is unique due to its specific reactivity and stability under certain conditions. It offers a balance between reactivity and safety, making it suitable for various applications where other peroxides might be too reactive or unstable .
Properties
CAS No. |
777-05-9 |
|---|---|
Molecular Formula |
C9H7ClO4 |
Molecular Weight |
214.60 g/mol |
IUPAC Name |
acetyl 3-chlorobenzenecarboperoxoate |
InChI |
InChI=1S/C9H7ClO4/c1-6(11)13-14-9(12)7-3-2-4-8(10)5-7/h2-5H,1H3 |
InChI Key |
XYEVNRMZKVBYDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OOC(=O)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


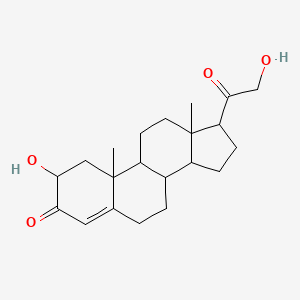
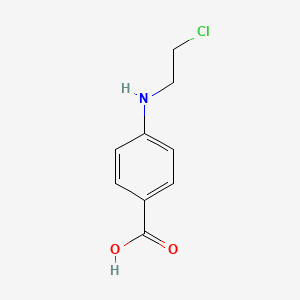
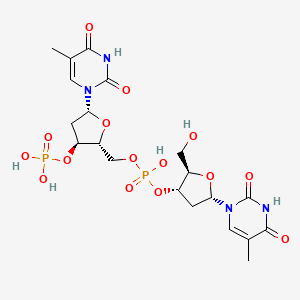
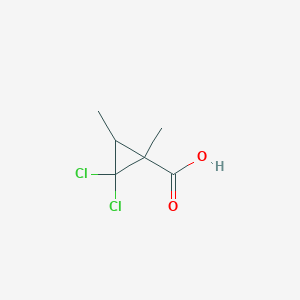
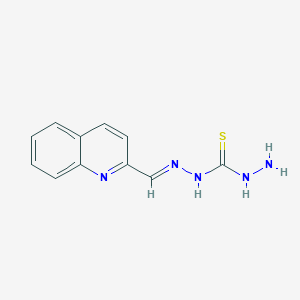
![1-(3-Hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea](/img/structure/B14742929.png)


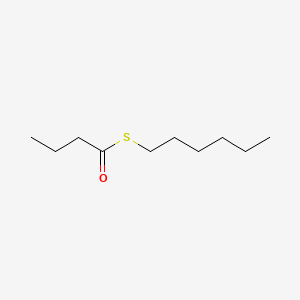
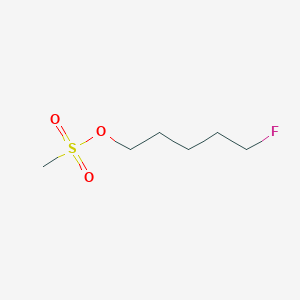
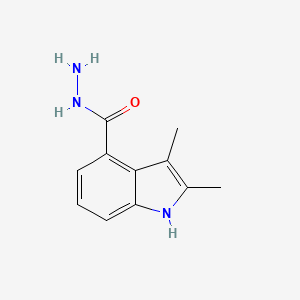


![Bicyclo[3.1.0]hexa-1,3,5-triene](/img/structure/B14742984.png)
